7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carbonitrile
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Overview
Description
7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carbonitrile is a heterocyclic compound that belongs to the pyrrolopyrimidine family This compound is characterized by its fused pyrrole and pyrimidine rings, with a methyl group at the 7th position and a cyano group at the 2nd position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate pyrimidine derivatives with pyrrole intermediates under controlled conditions. For instance, the reaction of 4,6-dichloropyrimidine with ethyl N-allylglycinate followed by cyclization using sodium methoxide can yield the desired pyrrolopyrimidine core .
Industrial Production Methods: Industrial production of this compound may employ microwave-assisted synthesis to enhance reaction efficiency and yield. This method involves the use of microwave irradiation to accelerate the cyclization process, resulting in higher yields and reduced reaction times .
Chemical Reactions Analysis
Types of Reactions: 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted pyrrolopyrimidine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in kinase inhibition studies.
Industry: Utilized in the development of novel pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carbonitrile primarily involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase enzyme, inhibiting its activity and thereby disrupting the signaling pathways involved in cell proliferation and survival. This inhibition can lead to the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
7H-Pyrrolo[2,3-d]pyrimidine: Lacks the methyl and cyano groups, making it less specific in its biological activity.
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Contains a chlorine atom at the 4th position, which can alter its reactivity and biological properties.
Uniqueness: 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carbonitrile is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity towards certain molecular targets. This makes it a valuable compound in the development of targeted therapies .
Properties
IUPAC Name |
7-methylpyrrolo[2,3-d]pyrimidine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4/c1-12-3-2-6-5-10-7(4-9)11-8(6)12/h2-3,5H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXSNODQCHOUZIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=CN=C(N=C21)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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